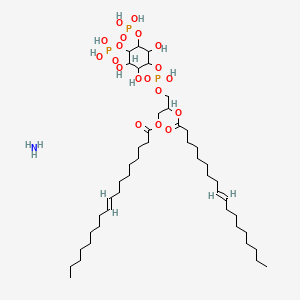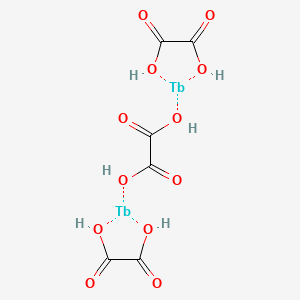
Terbium oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium oxalate is a chemical compound with the formula Tb₂(C₂O₄)₃. It is the oxalate salt of terbium, a rare earth element. This compound typically appears as a white solid and exhibits green fluorescence under ultraviolet light when in its decahydrate form .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terbium oxalate can be synthesized by reacting terbium(III) chloride with oxalic acid in an aqueous solution. The reaction produces this compound decahydrate, which can be further processed to obtain the anhydrous form by heating .
Industrial Production Methods: In industrial settings, this compound is often produced through similar precipitation methods, where terbium salts are reacted with oxalic acid. The resulting this compound is then filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Thermal Decomposition: Terbium oxalate decomposes upon heating to form terbium(III,IV) oxide, releasing carbon monoxide and carbon dioxide gases.
Acid Reactions: It reacts with hydrochloric acid to form terbium(III) chloride and oxalic acid.
Common Reagents and Conditions:
Oxalic Acid: Used in the synthesis of this compound.
Hydrochloric Acid: Used in reactions to obtain terbium(III) chloride from this compound.
Major Products:
Terbium(III,IV) Oxide: Formed from the thermal decomposition of this compound.
Terbium(III) Chloride: Formed from the reaction with hydrochloric acid.
Scientific Research Applications
Terbium oxalate has several applications in scientific research:
Luminescent Materials: Due to its green fluorescence, this compound is used in the development of phosphors and other luminescent materials.
Ion-Selective Adsorbents: this compound frameworks have been studied for their ability to selectively adsorb lead ions from solutions, making them useful in water purification and environmental remediation.
Electrochemical Studies: this compound is used in electrochemical studies to explore the oxidation states and stability of terbium ions in various electrolytes.
Mechanism of Action
The mechanism by which terbium oxalate exerts its effects is primarily related to its ability to form coordination complexes and its luminescent properties. The terbium ions in the compound can interact with various ligands, leading to the formation of stable complexes. These interactions are crucial in applications such as ion-selective adsorption and luminescent materials .
Comparison with Similar Compounds
Terbium(III) Chloride (TbCl₃): Another terbium compound used in similar applications, such as luminescent materials and electrochemical studies.
Terbium(III,IV) Oxide (Tb₄O₇): Formed from the thermal decomposition of terbium oxalate and used in various industrial applications.
Uniqueness: this compound is unique due to its specific coordination chemistry and its ability to form stable complexes with various ligands. Its green fluorescence under ultraviolet light also makes it particularly valuable in the development of luminescent materials .
Properties
CAS No. |
996-33-8 |
|---|---|
Molecular Formula |
C6H6O12Tb2 |
Molecular Weight |
587.95 g/mol |
IUPAC Name |
oxalic acid;terbium |
InChI |
InChI=1S/3C2H2O4.2Tb/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);; |
InChI Key |
ITKUPIBEFPKJME-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Tb].[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




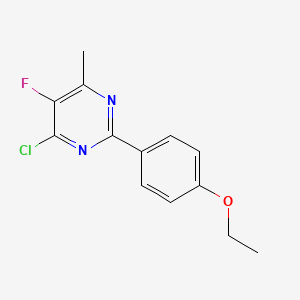
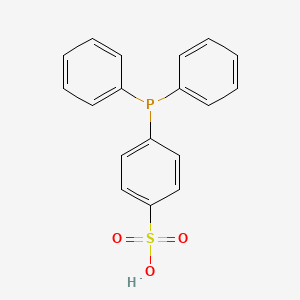
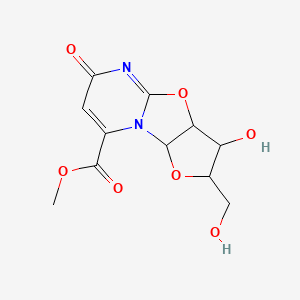
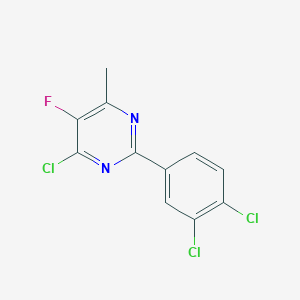
![Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)-](/img/structure/B12079095.png)

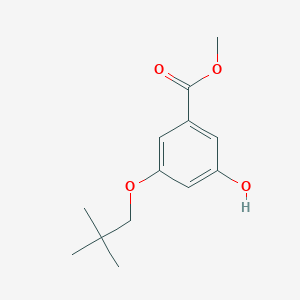

![4-Hydroxybenzoyl-coenzyme A; (Acyl-CoA); [M+H]+](/img/structure/B12079119.png)


